Sodium1-hydroxypropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-hydroxypropane-1-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 1-hydroxypropane-1-sulfonic acid. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxypropane-1-sulfonate typically involves the sulfonation of 1-hydroxypropane. One common method is the reaction of 1-hydroxypropane with sulfur trioxide (SO₃) in the presence of a suitable solvent, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 1-hydroxypropane-1-sulfonate can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient sulfonation and subsequent neutralization.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organosulfur compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 1-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is explored for its potential use in drug formulations and as a component in pharmaceutical excipients.
Industry: It is utilized in the production of detergents, surfactants, and water treatment chemicals.
Wirkmechanismus
The mechanism of action of sodium 1-hydroxypropane-1-sulfonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, stabilizing their structure and function. Additionally, its hydrophilic nature allows it to enhance the solubility of hydrophobic compounds in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfonate (CH₃SO₃Na)
- Sodium ethanesulfonate (C₂H₅SO₃Na)
- Sodium benzenesulfonate (C₆H₅SO₃Na)
Comparison: Sodium 1-hydroxypropane-1-sulfonate is unique due to its hydroxyl group, which imparts additional reactivity and solubility compared to other sulfonates. This makes it particularly useful in applications requiring enhanced solubility and stability.
Eigenschaften
Molekularformel |
C3H7NaO4S |
---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
sodium;1-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H8O4S.Na/c1-2-3(4)8(5,6)7;/h3-4H,2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
ZSZFXZHKVNYPLL-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.